Matrine

Übersicht

Beschreibung

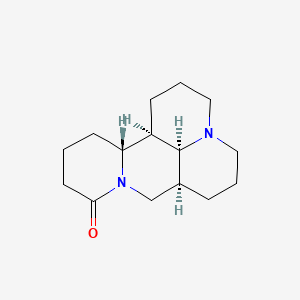

Matrine is a quinolizidine alkaloid extracted from the dried root, fruit, and other parts of the leguminous plant Sophora flavescens Aiton . It has been traditionally used in Chinese medicine for its various pharmacological activities, including anti-tumor, antiviral, anti-inflammatory, liver protection, anti-arrhythmia, antibacterial, antipyretic, and analgesic properties . This compound’s molecular formula is C15H24N2O, and it has a molecular weight of 248.36 g/mol .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Matrin kann durch verschiedene Verfahren synthetisiert werden, darunter die Extraktion aus Sophora flavescens unter Verwendung organischer Lösungsmittel . Ein gängiges Verfahren umfasst die Emulsionsverdampfungstechnik bei niedriger Temperatur und Feststoffbildung . Bei diesem Verfahren wird ein zentrales zusammengesetztes Design - Response Surface Methodology verwendet, um die Formulierung auf Basis der Einkapselungseffizienz und der Partikelgröße zu optimieren .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Matrin häufig als ölige Suspension (OD) formuliert, um seine Benetzungs- und Sprühleistung zu verbessern . Diese Formulierung beinhaltet die Verwendung von Emulgatoren und ist effektiver für die Ultra-Niedrigvolumenspritzung und die Luftanwendung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Matrin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind wichtig, um seine Struktur zu modifizieren und seine biologische Aktivität und Sicherheit zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Matrin verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren . Die Bedingungen für diese Reaktionen variieren je nach der gewünschten Modifikation und der spezifischen Reaktion, die durchgeführt wird .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Matrin gebildet werden, umfassen verschiedene Derivate mit verbesserten pharmakologischen Aktivitäten . Diese Derivate sind oft wirksamer und sicherer als die Ausgangssubstanz .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Matrine exhibits a wide range of pharmacological activities, including:

- Anti-cancer Effects : this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer types. It also has the potential to reverse drug resistance in chemotherapy .

- Cardiovascular Protection : Research indicates that this compound can improve conditions related to cardiovascular diseases, such as hypertension and arrhythmias. It acts by inhibiting smooth muscle cell proliferation and modulating inflammatory pathways .

- Neuroprotective Effects : this compound has demonstrated protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. It enhances cognitive function and reduces neuroinflammation through mechanisms involving acetylcholinesterase inhibition and modulation of cytokine balance .

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties by downregulating pro-inflammatory cytokines, making it beneficial for conditions such as asthma and autoimmune diseases .

Anti-cancer Mechanisms

A study highlighted this compound's ability to induce apoptosis in colorectal cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. This dual mechanism not only halts cell proliferation but also enhances sensitivity to conventional chemotherapy agents .

Cardiovascular Applications

In animal models of hypertension, this compound was found to significantly lower blood pressure by inhibiting the renin-angiotensin system and reducing vascular smooth muscle cell proliferation. This effect was mediated through the NF-κB signaling pathway, which is crucial for inflammation and vascular remodeling .

Neuroprotection in Alzheimer's Disease

This compound's neuroprotective effects were demonstrated in a study where it improved cognitive deficits in scopolamine-induced amnesia models. The compound inhibited acetylcholinesterase activity, leading to increased levels of acetylcholine, thereby enhancing memory function .

Data Tables

Wirkmechanismus

Matrine exerts its effects through various molecular targets and pathways . It inhibits the expression of hsa-mir-106 b-3p and upregulates the expression of CDKN1A in human acute lymphoblastic leukemia cells, thereby blocking the cell cycle at the G0/G1 phase and inducing apoptosis . Additionally, this compound modulates multiple signaling pathways, including those involved in inflammation, apoptosis, and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Matrin ist einzigartig unter den Chinolizidin-Alkaloiden aufgrund seines breiten Spektrums an pharmakologischen Aktivitäten . Ähnliche Verbindungen umfassen andere Alkaloide, die aus Sophora-Arten extrahiert werden, wie z. B. Oxymatrin und Sophoridin . Während diese Verbindungen einige pharmakologische Eigenschaften mit Matrin teilen, unterscheiden sie sich in ihren spezifischen Aktivitäten und Wirkmechanismen .

Biologische Aktivität

Matrine is a quinolizidine alkaloid primarily extracted from the roots of plants in the Sophora genus, such as Sophora flavescens. It has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, anti-viral, and cardiovascular protective effects. This article compiles recent research findings on the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and case studies.

1. Anti-Cancer Activity

This compound has demonstrated notable anti-cancer properties across various studies. It inhibits the proliferation of tumor cells and induces apoptosis through multiple pathways.

- Mechanisms :

Case Study: Prostate Cancer

A study indicated that this compound treatment increased levels of GADD45B in prostate cancer cells, which inhibited tumor invasion and improved survival rates in patients .

2. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating various signaling pathways.

- Key Actions :

- Inhibition of NF-κB Pathway : this compound downregulates the expression of adhesion molecules like VCAM-1 and ICAM-1, reducing inflammatory cell adhesion and migration .

- Oxidative Stress Reduction : It decreases levels of malondialdehyde (MDA) while increasing superoxide dismutase (SOD) and glutathione (GSH), mitigating oxidative stress in various models .

3. Cardiovascular Protection

This compound has been shown to have protective effects against cardiovascular diseases, particularly hypertension and ischemia-reperfusion injury.

- Mechanisms :

- Regulation of Blood Pressure : this compound inhibits α-Adrenoceptor activation and improves vascular remodeling by reducing abnormal proliferation of vascular smooth muscle cells (VSMCs) induced by angiotensin II .

- Ischemia-Reperfusion Injury : It protects cardiac tissues from damage during reperfusion by modulating eNOS expression and reducing inflammatory responses .

4. Other Notable Activities

This compound also displays antiviral and antimicrobial properties, making it a candidate for treating viral infections and bacterial diseases.

- Antiviral Activity : Research indicates this compound can inhibit viral replication in certain models, suggesting potential use in antiviral therapies .

- Antimicrobial Effects : this compound has shown efficacy against various pathogens, contributing to its application in traditional medicine for treating infections .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-JLNYLFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@@H](CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274188 | |

| Record name | Matrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-02-8 | |

| Record name | Matrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Matrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Matrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Matrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, (7aS,13aR,13bR,13cS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MATRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N390W430AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.